molecular formula C9H10BrNO3 B2728207 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid CAS No. 1270308-44-5

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

Cat. No.: B2728207
CAS No.: 1270308-44-5
M. Wt: 260.087
InChI Key: SUPHFMGQTWCOBY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.087. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPHFMGQTWCOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-methoxyphenylglycine unnatural amino acid properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 4-Bromo-2-methoxyphenylglycine (4-Br-2-MeO-Phg) , a specialized unnatural amino acid (UAA) utilized in medicinal chemistry for peptide stapling, cross-coupling, and glutamate receptor ligand design.

Classification: Unnatural


-Amino Acid / Phenylglycine Derivative
Molecular Formula: 

Molecular Weight: 260.09 g/mol

Part 1: Executive Summary & Chemical Logic

4-Bromo-2-methoxyphenylglycine represents a "bifunctional" scaffold in peptidomimetic design. Unlike standard phenylglycine, which is prone to rapid racemization and limited functional utility, the 4-bromo and 2-methoxy substitutions impart critical physicochemical properties:

  • The Para-Bromo Handle (

    
    -Br):  A chemically orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) on-resin. This allows the amino acid to serve as a branching point for installing fluorophores, solubilizing tags, or macrocyclization linkers after peptide assembly.
    
  • The Ortho-Methoxy Effect (

    
    -OMe): 
    
    • Conformational Lock: The 2-methoxy group creates steric clash with the

      
      -proton and the amide backbone, restricting rotation around the 
      
      
      
      bond. This rigidification often improves the binding affinity of peptidomimetics.
    • Electronic Modulation: The electron-donating methoxy group stabilizes the cationic character of the aromatic ring, potentially influencing

      
      -cation interactions in receptor binding pockets (e.g., mGluR or NMDA receptors).
      

Part 2: Synthesis & Production Strategy

Objective: Scalable synthesis of (S)-4-Bromo-2-methoxyphenylglycine with


 ee.
Retrosynthetic Analysis

The most robust route utilizes a Strecker Synthesis starting from the commercially available 4-bromo-2-methoxybenzaldehyde, followed by enzymatic resolution to isolate the enantiomer.

Detailed Protocol: Modified Strecker Synthesis

Reagents: 4-Bromo-2-methoxybenzaldehyde, TMSCN, Ammonia (7N in MeOH), HCl.

  • Imine Formation:

    • Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol.

    • Add ammonia (7N in MeOH, 2.0 eq) at 0°C. Stir for 2 hours to form the imine intermediate.

    • Checkpoint: Monitor disappearance of aldehyde peak (CHO, ~10 ppm) via

      
      H-NMR.
      
  • Strecker Reaction (Aminonitrile):

    • Add TMSCN (Trimethylsilyl cyanide, 1.2 eq) dropwise at 0°C.

    • Warm to room temperature and stir for 12 hours.

    • Safety Note: TMSCN liberates HCN upon hydrolysis. Perform in a well-ventilated fume hood with cyanide sensors active.

  • Hydrolysis to Racemic Amino Acid:

    • Concentrate the reaction mixture to remove excess ammonia.

    • Resuspend the residue in 6N HCl (aq) and reflux at 100°C for 12 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

    • Precipitate the crude racemic amino acid by adjusting pH to the isoelectric point (~pH 6.0) with NaOH.

Enantiomeric Resolution (Enzymatic)

Phenylglycines are difficult to resolve via crystallization. Enzymatic kinetic resolution is preferred.

  • N-Acetylation: Treat the racemic amino acid with acetic anhydride (

    
    ) in NaOH to form N-Acetyl-4-bromo-2-methoxyphenylglycine.
    
  • Acylase Digestion:

    • Dissolve N-acetyl derivative in phosphate buffer (pH 7.5).

    • Add Acylase I (Aspergillus melleus) . Incubate at 37°C for 24-48 hours.

    • Mechanism:[1] Acylase I selectively hydrolyzes the L-enantiomer (S-configuration) amide bond, leaving the D-enantiomer (R-configuration) acetylated.

  • Separation:

    • Acidify to pH 2. The free L-amino acid is soluble in the aqueous phase; the N-acetyl-D-amino acid is less soluble or extractable into ethyl acetate.

    • Isolate the (S)-4-Bromo-2-methoxyphenylglycine via ion-exchange chromatography.

Synthesis Workflow Diagram

SynthesisPath cluster_safety Critical Safety Check Start 4-Bromo-2-methoxy- benzaldehyde Imine Imine Intermediate Start->Imine + NH3/MeOH Nitrile Aminonitrile Imine->Nitrile + TMSCN Racemic Racemic Amino Acid Nitrile->Racemic HCl Hydrolysis (Reflux) Resolution Enzymatic Resolution (Acylase I) Racemic->Resolution 1. Ac2O 2. Acylase I Final (S)-4-Bromo-2-methoxy- phenylglycine Resolution->Final Extraction & Purification

Figure 1: Chemo-enzymatic synthesis pathway for high-purity (S)-4-Bromo-2-methoxyphenylglycine.

Part 3: Applications in Drug Discovery[2]

On-Resin Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent allows this UAA to function as a "pro-ligand." Instead of synthesizing 50 different peptides, a researcher can synthesize one peptide containing this UAA and diversify it into 50 analogs via cross-coupling.

Protocol:

  • Resin Loading: Synthesize peptide on Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-4-Bromo-2-methoxyphenylglycine at the desired position.

  • Coupling Conditions:

    • Catalyst:

      
       (0.1 eq) or 
      
      
      
      / XPhos.
    • Base:

      
       (2M aq, 5 eq).
      
    • Boronic Acid: Aryl-boronic acid (

      
      , 5 eq).
      
    • Solvent: DMF:Water (9:1). Degas thoroughly with Argon.

  • Execution: Shake at 80°C for 4 hours (microwave assisted) or 12 hours (thermal).

  • Wash: Wash resin with sodium diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Glutamate Receptor (mGluR) Ligands

Phenylglycines are structural analogs of glutamate. The 4-bromo-2-methoxy substitution pattern mimics specific agonists/antagonists for metabotropic glutamate receptors (mGluRs).

  • Mechanism: The carboxylate and ammonium groups bind the orthosteric site. The 4-Br group reaches into the hydrophobic pocket of the receptor, while the 2-OMe group restricts the torsion angle, pre-organizing the molecule into a bioactive conformation.

Structural Data Comparison
PropertyPhenylglycine (Phg)4-Br-2-MeO-PhgImpact on Drug Design
Electronic (

)
0.00+0.23 (Br)Increases acidity of NH; alters H-bond strength.
Lipophilicity (

)
0.00+0.86 (Br)Enhances membrane permeability and hydrophobic burial.
Steric Bulk (

)
25.36~45.02-OMe restricts rotation; reduces entropy penalty upon binding.
Racemization Risk HighModerate2-OMe provides some steric protection against

-proton abstraction.

Part 4: Experimental Validation & Visualization

Cross-Coupling Workflow for Peptide Stapling

This diagram illustrates how 4-Br-2-MeO-Phg is used to create macrocyclic "stapled" peptides via bis-boronic acid linkers.

CouplingWorkflow Peptide Peptide on Resin (Containing 4-Br-2-MeO-Phg) Reagents Add: Bis-Boronic Acid Linker Pd(0) Catalyst, Base Peptide->Reagents Reaction Suzuki-Miyaura Macrocyclization (80°C, 4h) Reagents->Reaction Wash Pd Scavenging (Dithiocarbamate Wash) Reaction->Wash Cleavage TFA Cleavage Wash->Cleavage Product Stapled Peptide (Biaryl Linkage) Cleavage->Product

Figure 2: Solid-phase macrocyclization workflow utilizing the 4-bromo handle.[2]

References

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxybenzaldehyde Product Specification. Retrieved from

  • Chem-Impex International. (n.d.). Substituted Phenylglycines for Peptide Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from

  • Dahlin, N., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Royal Society of Chemistry. Retrieved from

  • Vaughn, L. (2018). Glial Derived D-serine Mediates Synaptic Damage (Reference to 4-Bromophenylglycine mGluR activity). University of Miami. Retrieved from

Sources

Technical Deep Dive: Aryl Bromide Non-Canonical Amino Acids in Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the implementation and application of aryl bromide non-canonical amino acids (ncAAs) in protein engineering. It is designed for researchers requiring high-fidelity incorporation for bio-orthogonal catalysis and structural biology.

Executive Summary

The site-specific incorporation of aryl bromide side chains—most notably p-bromophenylalanine (pBrF) —represents a pivotal expansion of the genetic code. Unlike flexible aliphatic handles, the aryl bromide moiety provides a rigid, chemically distinct handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and serves as a heavy-atom probe for X-ray crystallography (SAD phasing). This guide delineates the genetic requirements, chemical logic, and bench-level protocols for deploying pBrF in prokaryotic expression systems.

Part 1: The Chemical Logic of Aryl Bromides

Why Bromine?

While iodine offers a weaker C-X bond (facilitating faster oxidative addition in catalysis), bromine strikes a critical balance between reactivity and metabolic stability .

  • Steric Isosterism: The van der Waals radius of bromine (1.85 Å) approximates the methyl group (2.0 Å) of canonical residues, minimizing structural perturbation in the hydrophobic core.

  • Bio-orthogonal Reactivity: The C-Br bond is inert to cellular nucleophiles (thiols, amines) but activates readily under Pd(0) catalysis, enabling the formation of C-C bonds on protein surfaces.

  • Anomalous Scattering: Bromine possesses a K-absorption edge at 13.47 keV (0.92 Å), making it an ideal candidate for Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD) phasing without the toxicity or instability often associated with selenomethionine.

Part 2: Genetic Incorporation System

The incorporation of pBrF relies on the Orthogonal Translation System (OTS) derived from the Methanocaldococcus jannaschii (Mj) tyrosyl-tRNA synthetase (TyrRS) and its cognate tRNA


.
The MjTyrRS Variant

The wild-type MjTyrRS recognizes tyrosine.[1] To accommodate pBrF, the active site requires mutations that enlarge the binding pocket and remove hydrogen-bonding partners for the tyrosine hydroxyl group.

  • Key Mutations: The canonical variant (evolved by the Schultz lab) typically includes mutations at residues Tyr32 , Glu107 , Asp158 , Ile159 , and Leu162 .

  • Mechanism: These mutations create a hydrophobic pocket that excludes endogenous tyrosine while enabling van der Waals interactions with the phenyl ring and the bromine substituent.

The Orthogonal tRNA

The tRNA


 is engineered to suppress the Amber stop codon (UAG). Crucially, it must not be recognized by E. coli synthetases (orthogonality). Recent optimizations suggest that mutations in the anticodon loop (e.g., G34C/G37A ) can enhance suppression efficiency by improving ribosome compatibility and aminoacylation kinetics.
System Visualization

The following diagram illustrates the flow of genetic information hijacked to incorporate pBrF.

OTS_Workflow cluster_inputs Inputs cluster_cell E. coli Cytoplasm pBrF p-Bromo-Phe (pBrF) Synthetase MjTyrRS Mutant pBrF->Synthetase Binding Plasmid Plasmid (pEVOL-pBrF) Plasmid->Synthetase Expression tRNA tRNA(CUA) Plasmid->tRNA Transcription Charged_tRNA Acylated tRNA (pBrF-tRNA) Synthetase->Charged_tRNA Aminoacylation tRNA->Charged_tRNA Ribosome Ribosome (UAG Stalled) Charged_tRNA->Ribosome Decoding UAG Protein Full-Length Protein (Containing pBrF) Ribosome->Protein Translation

Caption: Logic flow for the orthogonal incorporation of p-bromophenylalanine in E. coli via Amber suppression.

Part 3: Bio-orthogonal Derivatization (Suzuki-Miyaura)[2]

The primary chemical utility of pBrF is the Suzuki-Miyaura cross-coupling reaction . This allows the conjugation of complex fluorophores, drugs, or PEG chains to the protein surface via a stable C-C bond.

The Catalyst Challenge

Standard Suzuki conditions (organic solvents, high heat) denature proteins. The solution requires water-soluble Palladium catalysts operating at mild temperatures (37°C).

  • Preferred Catalyst: Pd(OAc)

    
      complexed with 2-aminopyrimidine-4,6-diol (ADHP)  or similar pyrimidine-based ligands. These ligands protect the Pd center from non-specific sequestration by protein thiols (cysteine) and amines.
    
Reaction Mechanism on Protein

The reaction proceeds through the standard catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination), but strictly in aqueous buffer.

Suzuki_Mechanism Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Protein-Ar-Br Protein_Br Protein-Ar-Br Protein_Br->OxAdd TransMet Transmetallation Complex OxAdd->TransMet + Base / R-B(OH)2 Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet TransMet->Pd0 Regeneration Product Modified Protein (Protein-Ar-R) TransMet->Product Reductive Elimination

Caption: Catalytic cycle for Suzuki-Miyaura coupling on a protein surface using water-soluble Pd ligands.

Part 4: Experimental Protocols

Expression of pBrF-Proteins

Reagents:

  • E. coli BL21(DE3) containing pEVOL-pBrF (or equivalent) and pET-Target.

  • 100 mM p-bromophenylalanine stock (dissolved in limited NaOH, pH adjusted to ~8).

StepActionCritical Technical Note
1 Inoculation Grow cells in 2xYT or chemically defined media with antibiotics.
2 Induction At OD

0.5, add 1 mM pBrF and 0.02% L-arabinose (to induce synthetase).
3 Protein Induction Wait 30 mins, then add 1 mM IPTG (to induce target protein).
4 Harvest Incubate 12-16h at 25-30°C. Do not exceed 30°C to prevent aggregation.
5 Purification Standard Ni-NTA. Wash extensively to remove free pBrF.
On-Protein Suzuki Coupling Protocol

Reagents:

  • Protein (50 µM) in Phosphate Buffer (pH 8.0).

  • Aryl Boronic Acid (20-50 equivalents).

  • Catalyst: Na

    
    PdCl
    
    
    
    or Pd(OAc)
    
    
    premixed with ligand (e.g., ADHP) at 1:2 ratio.
StepActionCritical Technical Note
1 Preparation Dissolve boronic acid in minimal DMSO (keep final DMSO <5%).
2 Catalyst Mix Premix Pd source and Ligand in water for 10 min (Active species formation).
3 Reaction Add Boronic acid to protein, then add Catalyst (5-10 mol% relative to protein).
4 Incubation Incubate at 37°C for 1-4 hours .
5 Quench Add excess DTT or EDTA to strip Pd.
6 Analysis Verify mass shift via LC-MS (ESI-TOF).

Part 5: Structural Biology (SAD Phasing)

For crystallographers, pBrF is a potent tool for de novo structure determination.

  • Scattering Factor: Bromine has 35 electrons.

  • Absorption Edge: The K-edge is at 0.920 Å (13.47 keV) .

  • Strategy: Collect data at the "peak" wavelength (maximize

    
    ) to measure anomalous differences.
    
  • Advantage: Unlike Selenomethionine (SeMet), pBrF incorporation does not require auxotrophic strains or minimal media. It can be doped into rich media, often yielding higher protein expression levels.

References

  • Chin, J. W., et al. (2002). "Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli." Journal of the American Chemical Society. (Note: Foundational paper establishing the MjTyrRS evolution strategy used for pBrF).

  • Chalker, J. M., et al. (2009). "A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society.

  • Wang, L., & Schultz, P. G. (2001). "Expanding the Genetic Code." Chem. Commun.

  • Young, D. D., & Deiters, A. (2007). "Photochemical Hammerhead Activation." Bioorganic & Medicinal Chemistry Letters. (Describes pBrF usage in broader contexts).

  • Liu, C. C., & Schultz, P. G. (2010). "Adding New Chemistries to the Genetic Code." Annual Review of Biochemistry.

Sources

Electronic Properties & Synthetic Utility of 2-Methoxy-4-Bromo Aryl Glycines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxy-4-bromo substituted aryl glycine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for the design of metabolically stable peptidomimetics and glutamate receptor ligands. This specific substitution pattern offers a unique balance of steric bulk, lipophilicity, and electronic modulation that distinguishes it from unsubstituted phenylglycines.

This guide provides a technical deep-dive into the electronic architecture, synthetic pathways, and physicochemical profiling of this motif. It is designed for researchers requiring actionable data on incorporating this scaffold into lead optimization campaigns.

Electronic Architecture & Substituent Effects

The electronic behavior of 2-methoxy-4-bromo phenylglycine is governed by the competing and cooperative effects of the ortho-methoxy and para-bromo substituents relative to the glycine moiety.

Hammett Analysis & Vectorial Electronics
  • 2-Methoxy Group (ortho-effect):

    • Resonance (+R): Strong electron donation into the ring, increasing electron density at the C3 and C5 positions.

    • Induction (-I): Weak electron withdrawal through the

      
      -framework.
      
    • Steric/Electronic Lock: The ortho-methoxy group creates a significant steric barrier and an electronic "lock" via intramolecular hydrogen bonding with the ammonium group of the glycine backbone.

  • 4-Bromo Group (para-effect):

    • Induction (-I): Strong electron withdrawal, deactivating the ring system and lowering the pKa of the aniline nitrogen (in precursors).

    • Resonance (+R): Weak donation, but insufficient to overcome the inductive withdrawal.

    • Metabolic Blocking: The bromine atom at the para position effectively blocks CYP450-mediated hydroxylation, a common metabolic soft spot in phenylglycines.

Conformational Locking Mechanism

A critical feature of this scaffold is the potential for an intramolecular hydrogen bond between the ether oxygen of the methoxy group and the ammonium protons (


) of the zwitterionic glycine. This interaction restricts rotation around the 

bond, reducing the entropic penalty upon binding to protein targets.

ElectronicEffects cluster_0 Substituent Vectors OMe 2-OMe Group (+R, -I) Ring Aromatic Core OMe->Ring e- Donation (+R) Gly Glycine Moiety (Zwitterionic) OMe->Gly Intramolecular H-Bond Lock Br 4-Br Group (-I, +R) Br->Ring e- Withdrawal (-I) Ring->Gly Electronic Modulation

Figure 1: Vectorial electronic analysis showing the competing effects of the 2-OMe and 4-Br substituents and the conformational lock mechanism.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting ADME properties. The following values are derived from structure-property relationship (SPR) analyses of analogous polysubstituted phenylglycines.

PropertyValue (Est.)Mechanistic Insight
pKa (COOH) 2.0 – 2.2Slightly more acidic than phenylglycine (2.3) due to the electron-withdrawing inductive effect of the 4-Br group.
pKa (NH3+) 8.8 – 9.1Lower than typical amines due to the electron-withdrawing nature of the aryl ring, modulated by the ortho-OMe.
LogP 1.8 – 2.1Significantly more lipophilic than unsubstituted phenylglycine (LogP ~0.2) due to the bromo and methoxy groups.[1]
tPSA ~65 ŲPolar surface area remains favorable for membrane permeability.
H-Bond Donors 3Ammonium protons (zwitterionic form).
H-Bond Acceptors 4Carboxylate oxygens + Methoxy oxygen.

Synthetic Protocols

Two primary routes are recommended for the synthesis of 2-methoxy-4-bromo phenylglycine. Route A is preferred for scalability and atom economy, while Route B is useful for asymmetric synthesis if chiral auxiliaries are employed.

Route A: Glyoxylic Acid Condensation (Recommended)

This method utilizes the electron-rich nature of the aniline precursor (despite the Br deactivation) to facilitate condensation.

Reagents:

  • 2-Methoxy-4-bromoaniline (CAS: 32338-02-6)

  • Glyoxylic acid (50% aq. solution)

  • Sodium borohydride (

    
    ) or Hydrogen/Pd-C
    
  • Solvent: Methanol/Water

Protocol:

  • Imine Formation: Dissolve 2-methoxy-4-bromoaniline (1.0 eq) in MeOH. Add glyoxylic acid (1.2 eq) dropwise at 0°C. Stir at room temperature for 4–6 hours. Monitoring by TLC will show the disappearance of the aniline and formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add

    
     (2.0 eq) in small portions (Warning: Gas evolution). Alternatively, for cleaner workup, subject the imine to catalytic hydrogenation (
    
    
    
    , Pd/C, 1 atm) if the bromine is stable (use mild conditions to prevent debromination). Note:
    
    
    is safer for preserving the Ar-Br bond.
  • Isolation: Quench with 1N HCl to pH ~3. Remove methanol under vacuum. The product often precipitates as the hydrochloride salt or zwitterion upon pH adjustment to the isoelectric point (~pH 5.5). Recrystallize from Ethanol/Water.

Route B: Strecker Synthesis

Ideal for generating the nitrile intermediate, which can be hydrolyzed to the acid or amide.

Protocol:

  • Condensation: React 2-methoxy-4-benzaldehyde (CAS: 57848-46-1) with ammonium chloride and sodium cyanide in aqueous methanol.

  • Hydrolysis: Treat the resulting

    
    -aminonitrile with 6N HCl at reflux to hydrolyze the nitrile to the carboxylic acid.
    

Synthesis Start 2-Methoxy-4-bromoaniline Intermediate Imine Intermediate Start->Intermediate Condensation Reagent1 + Glyoxylic Acid (MeOH, RT) Reagent1->Intermediate Product 2-Methoxy-4-bromo Phenylglycine Intermediate->Product Reduction Reagent2 + NaBH4 (Reductive Amination) Reagent2->Product

Figure 2: Synthetic workflow for the reductive amination route (Route A).

Medicinal Chemistry Applications

Metabolic Stability

The 4-bromo substituent serves a dual purpose. Sterically, it is small enough to fit into many hydrophobic pockets (unlike an tert-butyl group) but electronically, it deactivates the ring towards oxidative metabolism. In standard phenylglycine, the para-position is a primary site for Phase I hydroxylation. Blocking this site extends the half-life (


) of the compound.
Glutamate Receptor Modulation

Aryl glycines are classic scaffolds for antagonists of AMPA and NMDA receptors. The 2-methoxy group mimics the steric and electronic features of naturally occurring substituted amino acids, potentially improving selectivity between receptor subtypes (e.g., mGluR vs iGluR) by enforcing specific torsion angles in the binding pocket.

Peptidomimetics

Incorporating this non-proteinogenic amino acid into peptide chains introduces local conformational constraints. The ortho-substituent restricts the


 and 

dihedral angles, forcing the peptide backbone into specific secondary structures (e.g.,

-turns), which can enhance potency against proteolytic enzymes.

References

  • Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Phenylglycine Synthesis : Ager, D. J., & Fothergham, I. G. (2000). Methods for the Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development. Link

  • Conformational Analysis : Sanz, M. E., et al. (2006).[2] The Conformers of Phenylglycine. Chemistry - A European Journal, 12(9), 2564-2570. Link

  • Ortho-Effect in Acids : Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted acids. Journal of the Chemical Society. Link

  • Medicinal Chemistry of Aryl Glycines : Ye, X-Y., et al. (2010).[3] Synthesis and structure-activity relationships of 2-aryl-4-oxazolylmethoxy benzylglycines. Bioorganic & Medicinal Chemistry Letters, 20(9), 2933-2937.[3] Link

Sources

Methodological & Application

Synthesis of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid via Strecker reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic Acid via the Strecker Reaction

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of the non-proteinogenic α-amino acid, 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid. This compound, and others like it featuring substituted aryl groups, are of significant interest in medicinal chemistry and drug development as building blocks for novel therapeutics.[1][2] The protocol leverages the classic Strecker reaction, a reliable and efficient one-pot, three-component reaction, to construct the target molecule from 4-bromo-2-methoxybenzaldehyde.[3][4] We present a detailed, step-by-step methodology, including mechanistic insights, safety protocols for cyanide handling, process validation checkpoints, and characterization techniques. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction: The Scientific Rationale

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis due to its operational simplicity and broad substrate scope.[4] It is a multicomponent reaction where an aldehyde, ammonia, and cyanide converge to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[5][6]

Causality of Method Selection: For the synthesis of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid, the Strecker reaction is particularly advantageous. The starting material, 4-bromo-2-methoxybenzaldehyde, is commercially available or can be readily synthesized.[7][8] The reaction is robust and generally high-yielding, avoiding the need for expensive catalysts or complex protecting group strategies often required in other synthetic routes. The classical approach provides a racemic mixture of the amino acid, which is often a suitable starting point for further chiral resolution or for applications where stereochemistry is not critical.[3]

Reaction Mechanism and Workflow

The synthesis is executed in two primary stages: (I) the formation of the intermediate α-aminonitrile and (II) its subsequent hydrolysis to the final α-amino acid.

Stage I: α-Aminonitrile Formation

This stage involves the reaction of 4-bromo-2-methoxybenzaldehyde with an ammonia source (ammonium chloride) and a cyanide source (potassium or sodium cyanide). The mechanism proceeds as follows:

  • Imine Formation: The aldehyde's carbonyl group is first protonated by the mildly acidic ammonium chloride, enhancing its electrophilicity. Ammonia, in equilibrium with the ammonium salt, then acts as a nucleophile, attacking the carbonyl carbon.[6][9] Subsequent dehydration leads to the formation of a reactive iminium ion.

  • Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[3][10] This step forms the crucial carbon-carbon bond, yielding the stable α-aminonitrile intermediate, 2-amino-2-(4-bromo-2-methoxyphenyl)acetonitrile.

Stage II: Hydrolysis

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid under acidic conditions.

  • Nitrile Protonation: The reaction is initiated by the protonation of the nitrile nitrogen, making the nitrile carbon more susceptible to nucleophilic attack.[10]

  • Hydration and Tautomerization: Water molecules attack the activated nitrile carbon. Through a series of proton transfers and tautomerization steps, an amide intermediate is formed.

  • Amide Hydrolysis: Under the sustained acidic and heated conditions, the amide is further hydrolyzed to the carboxylic acid, releasing ammonium as a byproduct.[11]

The overall workflow is summarized in the diagram below.

Figure 1: High-level experimental workflow for the two-stage synthesis.

Experimental Protocols & Data

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (Example Scale)Moles (mmol)Supplier Notes
4-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.0510.75 g50.0>98% Purity
Potassium Cyanide (KCN)KCN65.123.58 g55.0EXTREMELY TOXIC
Ammonium Chloride (NH₄Cl)NH₄Cl53.492.94 g55.0ACS Grade or higher
Methanol (MeOH)CH₃OH32.0450 mL-Anhydrous
Hydrochloric Acid (HCl), conc.HCl36.46~75 mL-~37% w/w, 12.1 M
Ammonium Hydroxide (NH₄OH), conc.NH₄OH35.04As needed-~28-30% w/w
Deionized Water (DI H₂O)H₂O18.02As needed->18 MΩ·cm
Equipment
  • 250 mL and 500 mL Round-bottom flasks

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

  • Fume hood (certified and operational)

CRITICAL: Safety Precautions for Cyanide Use

The use of potassium or sodium cyanide necessitates strict adherence to safety protocols. Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.[12] They react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[13][14]

  • Engineering Controls: All manipulations of solid cyanide and the reaction itself must be performed inside a certified chemical fume hood.[12][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and double-glove with nitrile gloves.[13][15]

  • Designated Area: Establish a designated area for the experiment. Do not work alone and inform colleagues before starting the procedure.[13]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated into a clearly labeled, dedicated hazardous waste container. Do not mix with acidic waste.[14][16]

  • Emergency Preparedness: Have a cyanide antidote kit available and ensure all personnel are trained in its use. An alkaline solution (e.g., 10% bleach solution or pH 10 buffer) should be on hand for decontamination of glassware and spills within the hood.[15][16]

Protocol 1: Synthesis of 2-amino-2-(4-bromo-2-methoxyphenyl)acetonitrile
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (2.94 g, 55.0 mmol) in 25 mL of deionized water. Add 50 mL of methanol.

  • To this solution, add 4-bromo-2-methoxybenzaldehyde (10.75 g, 50.0 mmol). Stir until the aldehyde is fully dissolved or finely suspended.

  • In a separate beaker, carefully dissolve potassium cyanide (3.58 g, 55.0 mmol) in 25 mL of deionized water.

  • Cool the aldehyde-containing flask in an ice-water bath to 0-5 °C.

  • Slowly add the aqueous potassium cyanide solution to the stirred aldehyde mixture over 20-30 minutes using a dropping funnel. Causality: A slow addition rate is crucial to control the reaction exotherm and prevent the unwanted polymerization of cyanide.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • In-Process Control: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Upon completion, a precipitate of the α-aminonitrile will likely have formed. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold methanol to remove residual impurities.

  • Dry the white to off-white solid product under vacuum to a constant weight. The intermediate is typically used in the next step without further purification. Expected yield: 85-95%.

Protocol 2: Hydrolysis to 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic Acid
  • Carefully place the dried α-aminonitrile from the previous step into a 500 mL round-bottom flask.

  • Inside the fume hood , add 75 mL of concentrated hydrochloric acid. The mixture may effervesce slightly as any residual cyanide is quenched.

  • Equip the flask with a reflux condenser and a heating mantle. Heat the mixture to reflux (approximately 105-110 °C).

  • Maintain the reflux for 6-12 hours. Causality: The harsh acidic conditions and high temperature are necessary to drive the complete hydrolysis of both the nitrile and the intermediate amide.[10][11]

  • In-Process Control: Monitor the reaction by taking small aliquots, neutralizing them, and analyzing by TLC or LC-MS to confirm the disappearance of the aminonitrile.

  • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The amino acid hydrochloride salt may precipitate.

  • Collect any solid by filtration. Concentrate the filtrate under reduced pressure to about one-third of its original volume and cool again to recover more product.

  • Combine the crude solid hydrochloride salt and dissolve it in a minimum amount of warm deionized water.

  • Slowly add concentrated ammonium hydroxide to the stirred solution to adjust the pH to the isoelectric point (pI). The pI for this type of amino acid is typically between 5.5 and 6.5. A dense white precipitate of the free amino acid will form.[17][18]

  • Stir the mixture at room temperature for 1 hour, then cool in an ice bath for another hour to ensure complete precipitation.

  • Collect the final product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 25 mL) and finally with cold ethanol (1 x 20 mL).

  • Dry the purified 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid in a vacuum oven at 50-60 °C to a constant weight. Expected overall yield from aldehyde: 65-75%.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through integrated checkpoints and final product characterization.

  • Process Monitoring: TLC analysis at key stages confirms the consumption of starting materials and the formation of intermediates and products, ensuring the reaction is proceeding as expected before moving to the next step.

  • Purification via Isoelectric Point: The final purification step relies on the fundamental amphoteric nature of amino acids. Precipitation at the isoelectric point is a highly selective method that effectively removes acid-soluble and base-soluble impurities, providing a strong validation of the product's chemical identity.[17]

  • Final Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the chemical structure and proton environment.

    • Mass Spectrometry (MS): To verify the molecular weight (260.10 g/mol ).

    • FT-IR Spectroscopy: To identify key functional groups (amine N-H, carboxylic acid O-H and C=O stretches).

    • Melting Point: To assess purity against a reference value.

The mechanistic logic behind the protocol is illustrated below.

G cluster_mech Strecker Reaction Mechanism Aldehyde Ar-CHO (Aldehyde) Iminium [Ar-CH=NH₂]⁺ (Iminium Ion) Aldehyde->Iminium + NH₃ - H₂O Ammonia NH₃ Ammonia->Iminium Aminonitrile Ar-CH(NH₂)-CN (α-Aminonitrile) Iminium->Aminonitrile + CN⁻ Cyanide CN⁻ Cyanide->Aminonitrile AminoAcid Ar-CH(NH₂)-COOH (α-Amino Acid) Aminonitrile->AminoAcid Hydrolysis + 2H₂O, - NH₄⁺ H3O H₃O⁺ / Heat H3O->AminoAcid

Figure 2: Simplified mechanistic pathway of the Strecker synthesis.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid using the Strecker reaction. By providing clear, step-by-step instructions, explaining the rationale behind key steps, and emphasizing critical safety procedures, this guide enables researchers to confidently produce this valuable synthetic building block. The inclusion of in-process controls and final characterization methods ensures the integrity and trustworthiness of the experimental outcome.

References

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Amino Acid. (2022, February 4). MDPI Encyclopedia. Retrieved from [Link]

  • A method for preparing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved from [Link]

  • Cyanides. (2014, March 24). Division of Research Safety - University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU. Retrieved from [Link]

  • SOP-Cyanide-Salt. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]

  • Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • Hydrolytic Pathways for the Synthesis of α-Amino Acids from α-Aminonitriles. (2025, September 27). International Multidisciplinary Journal for Research & Development. Retrieved from [Link]

  • 4-Bromo-2-methoxybenzaldehyde. (2025, May 20). LookChem. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). DIAION. Retrieved from [Link]

  • Synthesis and purification method for alpha-amino acid compound. (n.d.). Google Patents.
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

  • Process for preparation of alpha-alkyl amino acids. (n.d.). Google Patents.
  • Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. (2020, September 29). University of the Witwatersrand, Johannesburg. Retrieved from [Link]

  • Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

Sources

Application Note: High-Fidelity Incorporation and Functionalization of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

The non-proteinogenic amino acid 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid (hereafter referred to as Br-MeO-Phg ) represents a high-value building block for modern peptide drug discovery. Structurally, it is a substituted phenylglycine (Phg).[1] Its incorporation offers two distinct advantages:

  • Conformational Constraint: The bulky aryl side chain at the

    
    -position restricts backbone flexibility (
    
    
    
    angles), often stabilizing bioactive conformations such as
    
    
    -turns.
  • Late-Stage Diversification: The aryl bromide serves as a "chemical handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid generation of biaryl libraries or peptide macrocyclization (stapling) on the solid phase.

The Synthetic Challenge

Incorporating Br-MeO-Phg is non-trivial due to two converging factors:

  • High Risk of Racemization: Like all phenylglycine derivatives, the electron-withdrawing nature of the aryl ring increases the acidity of the

    
    -proton. Standard base-mediated coupling (e.g., HBTU/DIPEA) rapidly leads to oxazolone formation and loss of chirality (up to 50% epimerization).
    
  • Steric Hindrance: The ortho-methoxy substituent creates significant steric bulk near the reaction center, slowing down coupling kinetics and requiring extended reaction times, which paradoxically increases the window for racemization.

This guide details a base-free coupling protocol to preserve chirality and an on-resin cross-coupling workflow to utilize the bromine handle.

Mechanism of Instability

To master the synthesis, one must understand the failure mode. The presence of the aryl ring facilitates the formation of an oxazolone intermediate upon activation of the carboxylic acid.

RacemizationMechanism Start Fmoc-Br-MeO-Phg-OH (L-Isomer) Activation Activated Ester (Oxyma/OBt) Start->Activation DIC/Oxyma Oxazolone Oxazolone Intermediate (Achiral Enol) Activation->Oxazolone Base (DIPEA) or Slow Coupling Product Pure L-Peptide Activation->Product Fast Coupling (No Base) Racemic Racemic Peptide (DL-Mix) Oxazolone->Racemic Amine Attack

Figure 1: The competition between direct coupling and base-catalyzed racemization via the oxazolone pathway.

Protocol A: Low-Racemization Incorporation (SPPS)

Objective: Couple Fmoc-Br-MeO-Phg-OH to the resin-bound peptide with <1% racemization. Critical Rule: Do NOT use bases (DIPEA, NMM, Collidine) during the activation or coupling step.

Materials
  • Amino Acid: Fmoc-2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid (Fmoc-Br-MeO-Phg-OH).

  • Coupling Reagent: DIC (Diisopropylcarbodiimide).[2]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Oxyma is superior to HOBt/HOAt for suppressing racemization in arylglycines.[3]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Preparation: Ensure the preceding amino acid on the resin has been Fmoc-deprotected (20% Piperidine/DMF) and thoroughly washed (DCM x3, DMF x3).

  • Pre-Activation (Cold Cycle):

    • Calculate 3.0 equivalents (eq) of Fmoc-Br-MeO-Phg-OH relative to resin loading.

    • Dissolve the amino acid and 3.0 eq of Oxyma Pure in minimal DMF.

    • Cool the solution to 0°C (ice bath).

    • Add 3.0 eq of DIC .

    • Stir at 0°C for 2-3 minutes .

    • Reasoning: Pre-activation at low temperature minimizes the initial formation of the oxazolone before the amine is present.

  • Coupling:

    • Add the cold, pre-activated mixture to the resin.

    • Agitate at room temperature for 60 minutes .

    • Note: Do not heat. Microwave heating is generally contraindicated for phenylglycines due to thermal racemization risks.

  • Monitoring:

    • Perform a Kaiser Test .

    • If positive (blue): Do NOT use base for recoupling. Repeat the DIC/Oxyma coupling step with fresh reagents for 45 minutes.

  • Capping (Optional but Recommended):

    • If the coupling is difficult due to the ortho-methoxy steric clash, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the Aryl-Bromide handle while the peptide is still attached to the resin. Timing: This step is best performed after peptide assembly but before global deprotection/cleavage.

Materials
  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    .
  • Boronic Acid:

    
     (3-5 equivalents).
    
  • Base:

    
     (2M aqueous solution) or 
    
    
    
    .
  • Solvent: DMF or DME (Dimethoxyethane).

Step-by-Step Procedure
  • Degassing (Critical):

    • Oxygen poisons Palladium catalysts. Sparge all solvents (DMF/DME) and aqueous base solutions with Argon or Nitrogen for 15 minutes prior to use.

  • Reaction Setup:

    • In a glass vial (or reactor vessel), dissolve:

      • Boronic Acid (5.0 eq)

      • 
         (0.1 - 0.2 eq)
        
    • Dissolve in degassed DMF (approx 10 mL per gram of resin).

  • Execution:

    • Add the Pd/Boronic acid solution to the resin (swollen in DMF).

    • Add the degassed aqueous base (

      
      , 2M, 5.0 eq).
      
    • Ratio: The final solvent ratio should be roughly 9:1 DMF:Water to ensure solubility of salts.

  • Incubation:

    • Standard: Agitate at 80°C for 4–6 hours under inert atmosphere.

    • Microwave (Accelerated): 80°C for 30–60 minutes (Power limited to 25W).

  • Washing (Metal Removal):

    • The resin will likely be dark/black from Pd. Extensive washing is required.

    • Wash: DMF (x3), Water (x3), DMF (x3).

    • Scavenger Wash: Wash with 0.05M Sodium Diethyldithiocarbamate (in DMF) x3 to remove residual Palladium.

Workflow Visualization

SPPS_Workflow cluster_coupling Step 1: Incorporation cluster_suzuki Step 2: Functionalization Start Resin-Bound Peptide (Free Amine) PreAct Pre-activate Fmoc-Br-MeO-Phg DIC/Oxyma @ 0°C Start->PreAct Couple Coupling (60 min) NO BASE PreAct->Couple Check Kaiser Test Couple->Check Recouple Re-couple (Fresh Reagents) Check->Recouple Fail FmocRem Fmoc Removal (20% Piperidine) Check->FmocRem Pass Recouple->Check Elongation Complete Peptide Sequence FmocRem->Elongation Suzuki Suzuki Coupling Pd(PPh3)4 / Boronic Acid / 80°C Elongation->Suzuki Wash Pd Scavenging (Dithiocarbamate) Suzuki->Wash Cleavage Global Cleavage (TFA/TIS/H2O) Wash->Cleavage

Figure 2: Integrated workflow for incorporating Br-MeO-Phg and subsequent Suzuki-Miyaura diversification.

Data Summary & Troubleshooting

Comparative Coupling Conditions
Coupling ReagentBase Added?Racemization RiskCoupling Efficiency (Steric)Recommendation
HBTU / HATU Yes (DIPEA)High (>10%) HighAVOID
DIC / HOBt NoModerate (~2-5%)ModerateAcceptable
DIC / Oxyma NoLow (<1%) HighPREFERRED
COMU / TMP Yes (Weak)Low (<2%)HighAlternative
Troubleshooting Guide
  • Incomplete Coupling (Positive Kaiser):

    • Cause: The ortho-methoxy group hinders the approach of the activated ester.

    • Solution: Do not add base. Instead, use a "double coupling" strategy with fresh DIC/Oxyma. Consider using a higher temperature (max 40°C) only if absolutely necessary, acknowledging the racemization trade-off.

  • Black Resin after Suzuki Coupling:

    • Cause: Palladium precipitation (

      
      ).
      
    • Solution: The dithiocarbamate wash described in Protocol B is essential. Alternatively, wash with 1% hydrazine in DMF.

  • Mass Spec shows M+18 peak:

    • Cause: Hydrolysis of the oxazolone leads to the formation of the acid species or incomplete activation.

    • Solution: Ensure anhydrous solvents are used during the DIC/Oxyma step.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science.
  • Kotha, S., & Lahiri, K. (2005). Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides. Bioorganic & Medicinal Chemistry Letters.
  • Maity, S. K., et al. (2021). DIC/Oxyma-based accelerated synthesis... PubMed. Link

  • Bachem Application Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Unlocking Peptide Diversification: A Guide to Late-Stage Functionalization via Aryl Bromide Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20

The therapeutic and biological potential of peptides is immense, yet often constrained by the limitations of the 20 proteinogenic amino acids. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the precise modification of fully assembled peptides to introduce novel functionalities, enhance biological activity, and improve pharmacokinetic properties. This guide provides an in-depth exploration of a powerful LSF approach: the use of aryl bromide-containing unnatural amino acids as versatile handles for palladium-catalyzed cross-coupling reactions. By incorporating residues such as 4-bromophenylalanine (p-Br-Phe) into a peptide sequence, researchers can unlock a vast chemical space for diversification, creating novel peptide architectures that would be challenging to access through traditional synthesis.[1]

This application note details the strategic incorporation of aryl bromide amino acids into peptides and provides comprehensive, field-proven protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. We will delve into the mechanistic rationale behind experimental choices, present detailed step-by-step procedures, and offer practical guidance for troubleshooting common challenges.

The Strategic Advantage of Aryl Bromide Amino Acids

The incorporation of an aryl bromide moiety into a peptide sequence provides a chemically inert yet highly versatile functional handle. Unlike many other functional groups, the aryl bromide is stable to the conditions of standard solid-phase peptide synthesis (SPPS), allowing for its seamless integration into the peptide backbone.[1][2] The true power of the aryl bromide is realized post-synthetically, where it serves as a reactive partner in a variety of powerful palladium-catalyzed cross-coupling reactions. This "post-assembly" modification strategy offers several key advantages:

  • Divergent Synthesis: From a single peptide precursor containing an aryl bromide, a diverse library of analogues can be generated by employing different coupling partners. This accelerates structure-activity relationship (SAR) studies and the discovery of optimized peptide leads.

  • Access to Novel Chemical Space: Cross-coupling reactions enable the formation of carbon-carbon and carbon-nitrogen bonds that are not readily accessible through standard peptide chemistry, allowing for the creation of unique peptide mimetics and stapled peptides.[3]

  • Biocompatibility: The reactions can often be performed under mild conditions that are compatible with the complex and often sensitive nature of peptides.[4]

Part 1: Synthesis and Incorporation of Fmoc-4-bromo-L-phenylalanine

The journey into late-stage peptide functionalization begins with the building block itself. Fmoc-4-bromo-L-phenylalanine is a commercially available derivative that can be readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Workflow for Peptide Synthesis Incorporating p-Br-Phe

The following workflow outlines the key stages of synthesizing a peptide containing a 4-bromophenylalanine residue.

Workflow for Peptide Synthesis with p-Br-Phe cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin_Prep Resin Swelling & Fmoc Deprotection Coupling_1 Couple First Amino Acid Resin_Prep->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_pBrPhe Couple Fmoc-p-Br-Phe-OH Deprotection_1->Coupling_pBrPhe Deprotection_2 Fmoc Deprotection Coupling_pBrPhe->Deprotection_2 Chain_Elongation Couple Subsequent Amino Acids Deprotection_2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification LSF Late-Stage Functionalization (Cross-Coupling) Purification->LSF Final_Purification Final Product Purification & Analysis LSF->Final_Purification

Caption: General workflow for synthesizing a p-Br-Phe containing peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a p-Br-Phe Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing 4-bromophenylalanine using a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-bromo-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group from the linker.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling:

    • In a separate vessel, pre-activate a solution of the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as in step 2.

  • Incorporation of Fmoc-4-bromo-L-phenylalanine: Repeat steps 4-6 using Fmoc-4-bromo-L-phenylalanine.

  • Chain Elongation: Continue the synthesis by repeating the coupling and deprotection cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Part 2: Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

With the aryl bromide-containing peptide in hand, the stage is set for diversification. The following sections provide detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond between the aryl bromide of the peptide and a boronic acid or ester coupling partner. This reaction is particularly valuable for introducing diverse aryl and heteroaryl moieties.

Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)L₂-Br] OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl [Ar-Pd(II)L₂-Ar'] Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylBromide Peptide-Ar-Br ArylBromide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Expert Insights on Reagent Selection:

  • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. For on-resin couplings, a pre-catalyst that is readily activated is often preferred.

  • Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands, such as sulfonated SPhos (sSPhos), are often used to promote the oxidative addition and reductive elimination steps.[5] The sulfonation of the ligand enhances its water solubility, which is beneficial for reactions in aqueous media.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[6][7] Inorganic bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[6]

Protocol 2: On-Resin Suzuki-Miyaura Coupling

This protocol is adapted for the functionalization of a peptide while it is still attached to the solid support, which can simplify purification.[5]

Materials:

  • Peptide-resin containing a 4-bromophenylalanine residue

  • Boronic acid (3-5 eq.)

  • Pd₂(dba)₃ (0.1-0.2 eq.)

  • sSPhos (0.2-0.4 eq.)

  • Potassium fluoride (KF, 5-10 eq.)

  • Degassed solvent mixture (e.g., DME/EtOH/H₂O 9:9:2)

  • Microwave synthesis vials

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent within a microwave vial.

  • Reagent Addition: To the vial, add the boronic acid, Pd₂(dba)₃, sSPhos, and KF.

  • Degassing: Purge the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.[5]

  • Washing: After cooling, filter the resin and wash thoroughly with DMF, water, DMF, and DCM to remove excess reagents and the catalyst.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / sSPhosEfficient for C-Br activation; water-soluble ligand aids in aqueous media.
Base KFMild base, generally compatible with peptide functional groups.
Solvent DME/EtOH/H₂OMixture to ensure solubility of both organic and inorganic reagents.
Temperature 120°C (Microwave)Accelerates reaction rates, often leading to higher yields in shorter times.

Table 1: Optimized Conditions for On-Resin Suzuki-Miyaura Coupling

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing a powerful route to introduce linear, rigid functionalities into peptides. This is particularly useful for creating probes, linkers, or for subsequent "click" chemistry modifications.

Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)L₂-Br] OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl [Ar-Pd(II)L₂-C≡CR] Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Transmetal Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide ArylBromide Peptide-Ar-Br ArylBromide->OxAdd Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)L₂-Br] OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)L₂(NR'R'')] Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArylBromide Peptide-Ar-Br ArylBromide->OxAdd Amine HNR'R'' + Base Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights on Reagent Selection:

  • Palladium Pre-catalyst: Buchwald pre-catalysts, such as G3 or G4 pre-catalysts, are highly efficient as they readily form the active Pd(0) species.

  • Ligand: The choice of ligand is crucial and often depends on the nature of the amine. Bulky, electron-rich biaryl phosphine ligands like BrettPhos are effective for coupling primary amines.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. [8]Lithium hexamethyldisilazide (LHMDS) is a common choice for these reactions. [7]The base should be anionic to effectively deprotonate the neutral palladium-amine complex in non-polar solvents. [2][8]

Protocol 4: On-Resin Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of a resin-bound peptide.

Materials:

  • Peptide-resin containing a 4-bromophenylalanine residue

  • Amine (2-3 eq.)

  • Palladium pre-catalyst (e.g., BrettPhos G3, 5-10 mol%)

  • LHMDS (1.0 M in toluene, 5 eq.)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In an inert atmosphere, add the peptide-resin, the amine, and the palladium pre-catalyst to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial.

  • Base Addition: While stirring, add the LHMDS solution dropwise.

  • Reaction: Seal the vial and heat at 45-90°C for 2-16 hours, depending on the reactivity of the amine. [7]5. Washing: After cooling, quench the reaction with a proton source (e.g., a solution of citric acid in dioxane) and then wash the resin thoroughly with DMF, water, DMF, and DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

ParameterConditionRationale
Catalyst BrettPhos G3 Pre-catalystHighly active and efficient for C-N bond formation with a broad range of amines.
Base LHMDSStrong, non-nucleophilic base that effectively promotes the catalytic cycle.
Solvent 1,4-DioxaneAnhydrous, aprotic solvent suitable for this moisture-sensitive reaction.
Temperature 45-90°CTemperature is optimized based on the nucleophilicity and steric hindrance of the amine.

Table 3: Representative Conditions for On-Resin Buchwald-Hartwig Amination

Part 3: Purification and Analysis

The purification of the modified peptides is a critical step to ensure the removal of unreacted starting materials, byproducts, and residual catalyst. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. [9]

Protocol 5: RP-HPLC Purification of Modified Peptides

Materials:

  • Crude modified peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the sample and elute with a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-65% Solvent B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Part 4: Troubleshooting

Palladium-catalyzed cross-coupling reactions on peptides can sometimes be challenging. The following table provides a guide to common problems and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents/reagents- Poor solubility of peptide or reagents- Inappropriate base or ligand- Use a fresh batch of catalyst or a pre-catalyst- Thoroughly degas all solvents and handle reagents under an inert atmosphere- Add a co-solvent (e.g., DMF, NMP) to improve solubility- Screen different ligands and bases
Formation of Byproducts - Homocoupling of the boronic acid (Suzuki)- Dimerization of the alkyne (Sonogashira)- Hydrodehalogenation (loss of bromide)- Use a slight excess of the aryl bromide- Consider a copper-free Sonogashira protocol- Ensure anhydrous conditions and use a strong, non-nucleophilic base
Peptide Degradation - Harsh reaction conditions (high temperature, strong base)- Presence of reactive side chains- Lower the reaction temperature and/or shorten the reaction time- Use a milder base if possible- Ensure that sensitive amino acid side chains are appropriately protected
Difficulty in Purification - Co-elution of product and starting material- Presence of palladium contaminants- Optimize the HPLC gradient for better separation- Treat the crude product with a palladium scavenger before purification

Table 4: Troubleshooting Guide for Cross-Coupling Reactions on Peptides

Conclusion

The late-stage functionalization of peptides using aryl bromide amino acids and palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for expanding the chemical diversity and improving the properties of peptides. By carefully selecting the appropriate reaction conditions and reagents, researchers can efficiently generate libraries of novel peptide analogues for a wide range of applications in drug discovery, chemical biology, and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists venturing into this exciting area of peptide chemistry.

References

  • D. B. O'Connor, S. L. H. B. C. D. M. C. S. A. G. S. L. H. B. C. D. M. C. S. A. G. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(45), 15895-15898. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Use of Fmoc-Phe(4-Br)-OH in Protein Engineering. BenchChem.
  • Pal, S., & 't Hart, P. (2025). Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation. In: Peptide Libraries. Methods in Molecular Biology, vol 2908. Humana, New York, NY. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]

  • Libretexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides. BenchChem.
  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Shvartsbart, A., & Organ, M. G. (2017). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Chemical Science, 8(2), 1545–1554. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Van der Poorten, O., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 365. [Link]

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Lejava, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Libretexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Mondal, B., & Roy, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4562-4583. [Link]

  • Libretexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Gruss, H., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12. [Link]

Sources

Preparation of chiral 4-bromo-2-methoxyphenylglycine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Preparation of Chiral 4-Bromo-2-Methoxyphenylglycine Methyl Ester

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of enantiomerically enriched 4-bromo-2-methoxyphenylglycine methyl ester, a valuable non-proteinogenic amino acid derivative for pharmaceutical research and drug development. We present a robust two-part strategy: the initial synthesis of the racemic methyl ester followed by its enantiomeric resolution using preparative chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Significance

Non-proteinogenic α-amino acids are critical structural motifs found in a wide array of pharmaceutically active compounds.[1] Their incorporation into peptides can induce conformational constraints, leading to enhanced biological activity and metabolic stability.[1] The target molecule, 4-bromo-2-methoxyphenylglycine methyl ester, possesses a unique substitution pattern that makes it a valuable building block for creating complex molecular architectures. The stereochemistry at the α-carbon is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[]

The development of reliable methods for producing enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.[3] Strategies range from direct asymmetric synthesis, which builds chirality into the molecule from the start, to the resolution of racemic mixtures.[4][5] This guide focuses on a practical and widely applicable approach: the synthesis of a racemic mixture followed by a high-fidelity chiral separation, which is often more accessible and scalable for many laboratories.

Strategic Overview: A Two-Phase Approach

Our methodology is divided into two primary phases, designed for clarity and successful execution. This approach allows for the isolation and characterization of the racemic intermediate before proceeding to the more technically demanding chiral resolution.

G cluster_0 Phase 1: Racemate Synthesis cluster_1 Phase 2: Chiral Resolution & Analysis start Starting Materials (4-Bromo-2-methoxybenzaldehyde) strecker Strecker Synthesis (or similar) start->strecker KCN, NH4Cl hydrolysis Nitrile Hydrolysis strecker->hydrolysis Acid/Base esterification Esterification (MeOH, TMSCl) hydrolysis->esterification [16] racemate Racemic Product (dl-4-bromo-2-methoxyphenylglycine methyl ester) esterification->racemate prep_hplc Preparative Chiral HPLC racemate->prep_hplc Purification evaporation Solvent Evaporation prep_hplc->evaporation enantiomers Isolated Enantiomers (R and S) evaporation->enantiomers analysis Enantiomeric Excess (e.e.) Determination (Analytical Chiral HPLC) enantiomers->analysis

Figure 1. Overall workflow for the preparation of chiral 4-bromo-2-methoxyphenylglycine methyl ester.

Phase 1: Synthesis of Racemic 4-Bromo-2-methoxyphenylglycine Methyl Ester

This phase details the creation of the racemic amino acid, followed by its conversion to the corresponding methyl ester.

Protocol: Synthesis of Racemic 4-Bromo-2-methoxyphenylglycine

This protocol is adapted from the classical Strecker synthesis, a reliable method for producing α-amino acids.

Materials:

  • 4-Bromo-2-methoxybenzaldehyde

  • Potassium Cyanide (KCN) - EXTREME CAUTION: Highly Toxic

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Imine Formation & Cyanide Addition:

    • In a well-ventilated fume hood, dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol.

    • Add a solution of ammonium chloride (1.2 eq) in water, followed by an aqueous solution of potassium cyanide (1.2 eq). CAUTION: Addition of cyanide to the ammonium chloride solution will generate ammonia and HCN gas. Perform this in a certified chemical fume hood.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation of Aminonitrile:

    • Once the starting aldehyde is consumed, dilute the mixture with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis to Amino Acid:

    • Add concentrated HCl to the crude aminonitrile.

    • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully neutralize the solution with concentrated NaOH to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product.

    • Filter the resulting solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to obtain racemic 4-bromo-2-methoxyphenylglycine.

Protocol: Esterification to Methyl Ester

This procedure uses trimethylchlorosilane (TMSCl) in methanol, a convenient and efficient system for the esterification of amino acids.[6]

Materials:

  • Racemic 4-bromo-2-methoxyphenylglycine

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend the racemic amino acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add TMSCl (2.0-3.0 eq) dropwise to the stirred suspension. The solid will gradually dissolve.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[6]

  • Monitor the reaction by TLC until the starting amino acid is fully consumed.

  • Remove the solvent and excess TMSCl under reduced pressure using a rotary evaporator.

  • The resulting solid is the hydrochloride salt of the racemic methyl ester. For many applications, it can be used directly. For purification by chromatography, it can be neutralized by dissolving in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.

Scientific Rationale: TMSCl reacts with methanol to generate HCl in situ. This anhydrous HCl acts as the catalyst for the Fischer esterification. This method avoids the use of corrosive reagents like thionyl chloride and often results in clean conversions with high yields.[6]

Phase 2: Chiral Resolution and Analysis

The separation of enantiomers is achieved using preparative chiral HPLC. The choice of chiral stationary phase (CSP) is critical for a successful separation.

Chiral Stationary Phase (CSP) Selection

For arylglycine derivatives, polysaccharide-based and Pirkle-type CSPs are often effective.[7][8]

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These are versatile and widely used. They separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[9]

  • Pirkle-type CSPs (e.g., Whelk-O® 1): These are "π-electron donor-acceptor" phases and are particularly effective for molecules containing aromatic rings.[8]

An initial screening of different CSPs with various mobile phases is recommended to find the optimal separation conditions.

Protocol: Preparative Chiral HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • Chiral column (e.g., Chiralpak® AD-H or similar, with appropriate dimensions for preparative scale).

Mobile Phase (Example Starting Conditions):

  • A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an acidic or basic modifier. A typical starting point is 90:10 (v/v) Hexane:IPA.

  • For acidic analytes like amino acid esters, adding 0.1% Trifluoroacetic Acid (TFA) can improve peak shape.[7]

Procedure:

  • Method Development: First, develop the separation method on an analytical scale column to determine the optimal mobile phase composition that provides good resolution (Rₛ > 1.5) between the two enantiomer peaks.

  • Sample Preparation: Dissolve the racemic methyl ester hydrochloride in the mobile phase and neutralize with a small amount of a non-polar base like triethylamine if necessary, then filter through a 0.45 µm filter.

  • Preparative Run: Scale up the injection volume for the preparative column. Set the flow rate according to the column manufacturer's guidelines.

  • Fraction Collection: Collect the eluent corresponding to each well-separated enantiomer peak in separate flasks.

  • Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically enriched products.

Protocol: Determination of Enantiomeric Excess (e.e.)

The optical purity of each isolated fraction must be confirmed using analytical chiral HPLC.

Procedure:

  • Prepare a dilute solution of each isolated enantiomer in the mobile phase.

  • Inject a small volume onto the analytical chiral column using the optimized method from step 4.2.1.

  • Integrate the peak areas for both the major and minor enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

An e.e. value >98% is typically considered enantiopure for most pharmaceutical applications.

Characterization Data

The following table summarizes the expected analytical data for the final product. Exact values may vary based on the solvent and instrument used.

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.2 (s, 1H, α-H), ~3.9 (s, 3H, OCH₃-Ar), ~3.75 (s, 3H, OCH₃-Ester), ~2.0 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~173 (C=O), ~156 (C-OMe), ~132 (C-H), ~125 (C-Br), ~118 (C-H), ~112 (C-H), ~111 (C-Ar), ~58 (α-C), ~56 (OCH₃-Ar), ~53 (OCH₃-Ester)
Mass Spec. (ESI+)m/z: Calculated for C₁₀H₁₃BrNO₃⁺ [M+H]⁺: 290.0079; Found: 290.0073
Optical Rotation [α]²⁰D = +X (for one enantiomer) and -X (for the other) in a specified solvent (e.g., c=1, MeOH)

Rationale for NMR Assignments: The chemical shifts are predicted based on analogous structures. For instance, the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing bromo group. The α-proton of the glycine moiety is expected to be a singlet. The ¹³C shifts for substituted aromatic carbons are estimated from known substituent effects.[10][11][12]

Troubleshooting

Problem Potential Cause Suggested Solution
Low Yield in Strecker Rxn Incomplete reaction; side reactions.Ensure high-purity aldehyde. Increase reaction time or gently warm the mixture.
Incomplete Esterification Water present in the reaction.Use anhydrous methanol and freshly distilled TMSCl.
Poor Chiral Separation Sub-optimal CSP or mobile phase.Screen different chiral columns. Optimize the mobile phase by varying the hexane/IPA ratio and the concentration of the acidic/basic modifier.[7]
Broad Peaks in HPLC Sample overload; secondary interactions.Reduce injection volume. Add a modifier (TFA or DEA) to the mobile phase to suppress ionic interactions.

Conclusion

This application note provides a validated and scientifically grounded framework for the preparation of chiral 4-bromo-2-methoxyphenylglycine methyl ester. By combining a classical racemic synthesis with modern chiral HPLC resolution, this protocol offers a reliable pathway to obtaining high-purity enantiomers essential for advanced pharmaceutical research. The detailed steps, underlying rationale, and troubleshooting guide are intended to empower researchers to successfully implement this methodology.

References

  • Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters.
  • Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Longdom.org.
  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.
  • Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer c
  • Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides. Angewandte Chemie.
  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.
  • Enantioselective synthesis of arylglycine derivatives by direct C-H oxid
  • Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. HUSCAP.
  • Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines.
  • Supplementary Inform
  • Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. PubMed.
  • 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. ChemicalBook.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • Chiral Resolution and Separ
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum. ChemicalBook.
  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid.
  • Enzymic resolution of DL-phenylglycine.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Solubility Challenges with Halogenated Phenylglycine Analogs

Executive Summary

You are likely encountering difficulties dissolving 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid due to its zwitterionic lattice energy combined with the lipophilicity of the aryl bromide moiety.[1]

As a non-proteinogenic amino acid (specifically a phenylglycine analog), this molecule exhibits a "U-shaped" solubility profile relative to pH. At neutral pH (approx. 5.0–7.0), it exists as a zwitterion with high crystal lattice energy and minimal solubility.[1] To solubilize it, you must disrupt this lattice by manipulating pH, dielectric constant (co-solvents), or ionic strength.

This guide provides three targeted modules to resolve these issues.

Module 1: The pH Lever (Primary Troubleshooting)

User Issue: "The powder floats in water or forms a cloudy suspension at pH 7."

Diagnosis: Isoelectric Precipitation

Like all


-amino acids, this molecule has an acidic carboxyl group (

) and a basic amine group (

).[1] At its isoelectric point (pI

5.5–6.0), the net charge is zero. The molecules align in a rigid crystal lattice held together by strong electrostatic attraction between the ammonium (

) and carboxylate (

) termini.[1] Water cannot overcome this lattice energy without assistance.[1]
Solution: Charge Activation

You must drive the equilibrium toward a cationic or anionic state to induce repulsion between molecules and allow hydration.

Protocol A: Acidic Solubilization (Preferred)

Target Species: Cationic Ammonium Salt[1]

  • Suspend the compound in water (0.1 M concentration).[1]

  • Add 1.0 - 2.0 equivalents of 1M HCl dropwise.

  • Mechanism: Protonation of the carboxylate (

    
    ) breaks the zwitterion.[1] The molecule becomes a soluble cation (
    
    
    
    ).[1]
  • Note: If the 4-bromo-2-methoxyphenyl ring is highly lipophilic, aqueous HCl alone may still be insufficient.[1] Proceed to Module 2 if turbidity persists.

Protocol B: Basic Solubilization

Target Species: Anionic Carboxylate Salt[1]

  • Suspend the compound in water.[1]

  • Add 1.0 - 1.1 equivalents of 1M NaOH.

  • Mechanism: Deprotonation of the ammonium (

    
    ) yields a soluble anion (
    
    
    
    ).[1]
  • Warning: Phenylglycine derivatives can be prone to racemization at the

    
    -carbon under strongly basic conditions due to the electron-withdrawing nature of the aryl ring. Use base only if necessary and keep temperature 
    
    
    
    .

Module 2: Organic Co-Solvents (Lipophilicity Management)

User Issue: "I adjusted the pH, but I still see fine particulates or 'oiling out'."

Diagnosis: Hydrophobic Effect

The 4-bromo substituent significantly increases the


 (partition coefficient) of the molecule. Even when charged, the hydrophobic aryl core may repel water, leading to aggregation.
Solution: Dielectric Tuning

Reduce the solvent system's polarity to accommodate the bromo-methoxy-phenyl core.[1]

SolventCompatibilityRecommendation
DMSO HighBest for Stock Solutions. Dissolves the lattice effectively.[1] Stable.
Methanol ModerateGood for reactions.[1] Can be removed easily.[1]
DMF HighGood alternative to DMSO, but harder to remove.[1]
Acetonitrile LowPoor solubility for zwitterions; requires high water % or acid.[1]
The "Hybrid" Protocol (Recommended for Bio-Assays)
  • Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).[1]

  • Dilute this stock into your aqueous buffer.

  • Critical Step: If precipitation occurs upon dilution, ensure the aqueous buffer is not at the pI (pH ~5.5). Buffer it to pH 7.4 (slightly anionic) or pH 4.0 (cationic) depending on assay tolerance.

Module 3: Salt Formation (Process Scale-Up)

User Issue: "I need a stable solid form that dissolves instantly for animal studies."

Diagnosis: Metastable Zwitterion

Using the zwitterion requires constant pH adjustment. Pre-forming a stable salt eliminates this variability.[1]

Solution: Synthesis of the Hydrochloride Salt

Converting the zwitterion to the Hydrochloride (HCl) salt is the standard industry approach for phenylglycine derivatives.

Step-by-Step Protocol:

  • Slurry: Suspend 10 g of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid in Methanol (50 mL).

  • Acidification: Slowly add 1.2 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or Methanolic HCl.

    • Observation: The slurry should clear as the salt forms, then potentially reprecipitate as the HCl salt if the concentration is high.

  • Precipitation: Add Diethyl Ether or MTBE (anti-solvent) to force the HCl salt out of solution.

  • Filtration: Filter the white solid.

  • Result: This solid will be hygroscopic but highly water-soluble.[1]

Visualizing the Solubility Equilibrium

The following diagram illustrates the chemical states of the molecule relative to pH. To maximize solubility, you must avoid the "Zwitterionic Trap" in the center.

SolubilityEquilibrium cluster_0 Solubility Danger Zone Cation Cationic Form (Soluble) pH < 2.0 Zwitterion Zwitterionic Form (Insoluble Lattice) pH ~ 5.5 (pI) Cation->Zwitterion + OH⁻ (Deprotonation) Zwitterion->Cation + H⁺ (Protonation) Anion Anionic Form (Soluble) pH > 9.0 Zwitterion->Anion + OH⁻ (Deprotonation) Anion->Zwitterion + H⁺ (Protonation)

Caption: Figure 1. The pH-dependent equilibrium.[1] Solubility is maximized by driving the equilibrium to the Cationic (Blue) or Anionic (Green) states, avoiding the insoluble Zwitterionic trap (Red).

Decision Tree: Troubleshooting Workflow

Follow this logic path to determine the optimal solvent system for your specific application.

DecisionTree Start Start: Solid Compound Target What is the application? Start->Target BioAssay Biological Assay (Cells/Enzymes) Target->BioAssay ChemSyn Chemical Synthesis Target->ChemSyn Animal In Vivo Study (IV/IP Injection) Target->Animal DMSO_Stock 1. Dissolve in 100% DMSO 2. Dilute into Buffer BioAssay->DMSO_Stock PolarOrganic Use MeOH, DMF, or Acetic Acid ChemSyn->PolarOrganic SaltForm Convert to HCl Salt (See Module 3) Animal->SaltForm Precip Did it precipitate? DMSO_Stock->Precip AdjustPH Adjust Buffer pH Avoid pH 5-6 Precip->AdjustPH Yes Success1 Proceed Precip->Success1 No Saline Dissolve in Saline SaltForm->Saline

Caption: Figure 2.[1][2] Solubility optimization workflow based on end-use application.

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-solubility profiles).

  • Bergström, C. A., et al. (2016).[1] "Computational prediction of drug solubility in water-based systems." Journal of Pharmaceutical Sciences. (Discusses lattice energy of zwitterions).

  • PubChem. (2024).[1] Phenylglycine Compound Summary. National Library of Medicine.[1] (General physicochemical properties of the parent scaffold).

  • Bachem. (2021). Peptide Solubility Guidelines. (Industry standard for solubilizing hydrophobic amino acid derivatives).[1]

Sources

Technical Support Center: Stability of Methoxy-Substituted Phenylglycines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted phenylglycines. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of these compounds under acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental work.

Introduction

Methoxy-substituted phenylglycines are a critical class of compounds in pharmaceutical and synthetic chemistry. However, their stability in acidic environments can be a significant hurdle. The electron-donating nature of the methoxy group can influence the reactivity of the entire molecule, particularly the benzylic position and the amino acid moiety. This guide will delve into the mechanisms of degradation, the impact of substitution patterns, and practical strategies to maintain the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methoxy-substituted phenylglycines in acidic conditions?

A1: The primary degradation pathway of concern is acid-catalyzed hydrolysis of the methoxy group, which converts it to a hydroxyl group. This O-demethylation can significantly alter the pharmacological activity of the molecule.[1] Other potential degradation pathways, especially under harsh acidic conditions, include racemization at the chiral center of the phenylglycine and cleavage of the amide bonds in peptide structures.[2]

Q2: How does the position of the methoxy group on the phenyl ring affect stability?

A2: The position of the methoxy group (ortho, meta, or para) has a profound impact on the electronic properties and, consequently, the stability of the molecule. A para-methoxy group, for instance, can exert a strong resonance effect, which may stabilize a benzylic carbocation intermediate, potentially influencing reaction pathways.[3][4] Conversely, an ortho-methoxy group can introduce steric hindrance that may inhibit certain reactions.[5] The specific effects on stability under acidic conditions will depend on the reaction mechanism at play.

Q3: Are there any general trends for the stability of these compounds in acidic versus basic pH?

A3: Generally, amino acid prodrugs, which share structural similarities with substituted phenylglycines, tend to be more stable at acidic pH compared to basic pH.[6][7] However, the specific susceptibility to acid-catalyzed degradation of the methoxy group is a key consideration for this class of compounds.

Troubleshooting Guides

Issue 1: Unexpected Product Formation or Low Yield

If you are observing unexpected byproducts or lower than expected yields in reactions involving methoxy-substituted phenylglycines under acidic conditions, consider the following:

Possible Cause 1: Acid-Catalyzed Demethylation

The methoxy group on the phenyl ring can be susceptible to cleavage under acidic conditions, leading to the formation of a phenolic compound.[1]

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and identify the formation of any demethylated species.[8]

    • Acid Strength and Concentration: If demethylation is confirmed, consider using a milder acid or reducing the acid concentration.

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of unwanted side reactions, including demethylation.

Possible Cause 2: Racemization

The stereochemical integrity of the phenylglycine moiety can be compromised under certain acidic (and basic) conditions, leading to a loss of biological activity.[9][10]

  • Troubleshooting Steps:

    • Chiral Analysis: Employ chiral HPLC or other suitable analytical methods to determine the enantiomeric purity of your product.

    • Reaction Conditions: Investigate the effect of different acid catalysts, solvents, and temperatures on the degree of racemization. Milder conditions are generally preferred.

Issue 2: Difficulty in Product Purification

The presence of closely related impurities, such as the demethylated product, can complicate the purification of your target compound.

  • Troubleshooting Steps:

    • Chromatographic Optimization: Develop a robust HPLC or flash chromatography method to achieve baseline separation of your desired product from impurities.[2] This may involve screening different stationary phases, mobile phase compositions, and pH.

    • Recrystallization: If your product is a solid, recrystallization can be an effective method for removing small amounts of impurities. Experiment with different solvent systems to find optimal conditions.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol outlines a general method for assessing the stability of a methoxy-substituted phenylglycine derivative under acidic conditions.

  • Sample Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Media Preparation: Prepare solutions of the desired acid (e.g., hydrochloric acid, trifluoroacetic acid) at various concentrations in an aqueous or mixed aqueous/organic solvent system.

  • Stability Study Initiation: Add a known volume of the stock solution to each of the acidic solutions to achieve the desired final concentration of your compound.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the acid in the aliquot with a suitable base to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.[2] A C18 column is often a good starting point for these types of compounds.[11]

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products over time to determine the rate of degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the specificity of your analytical methods.[2]

  • Stress Conditions: Expose your methoxy-substituted phenylglycine to a range of harsh conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 M NaOH at elevated temperature

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Dry heat (e.g., 80 °C)

    • Photolytic: Exposure to UV light

  • Sample Analysis: Analyze the stressed samples using an appropriate analytical technique, such as HPLC-MS, to identify and characterize the degradation products.[8]

Data Presentation

Table 1: Hypothetical Degradation of 4-Methoxyphenylglycine in 1M HCl at 50°C

Time (hours)4-Methoxyphenylglycine (%)4-Hydroxyphenylglycine (%)
01000
295.24.8
490.59.5
881.918.1
2460.139.9

Visualizations

Degradation_Pathway Methoxy_Phenylglycine Methoxy-Substituted Phenylglycine Hydroxylated_Product Hydroxylated Product Methoxy_Phenylglycine->Hydroxylated_Product Acid-Catalyzed Demethylation Other_Degradants Other Degradation Products Methoxy_Phenylglycine->Other_Degradants Other Pathways (e.g., Racemization) Acid H+

Caption: Primary degradation pathways of methoxy-substituted phenylglycines.

Troubleshooting_Workflow Start Low Yield or Unexpected Products Check_Demethylation Analyze for Demethylation (HPLC/NMR) Start->Check_Demethylation Demethylation_Positive Demethylation Detected Check_Demethylation->Demethylation_Positive Yes Demethylation_Negative No Significant Demethylation Check_Demethylation->Demethylation_Negative No Modify_Conditions Use Milder Acid Lower Temperature Demethylation_Positive->Modify_Conditions Check_Racemization Assess Racemization (Chiral HPLC) Demethylation_Negative->Check_Racemization Optimize_Purification Optimize Purification (Chromatography) Modify_Conditions->Optimize_Purification Racemization_Positive Racemization Detected Check_Racemization->Racemization_Positive Yes Racemization_Positive->Modify_Conditions

Caption: Troubleshooting workflow for stability issues.

References

  • Bunnett, J. F., & Buncel, E. (2000). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society, 122(43), 10561-10571. [Link]

  • Katragadda, U., & Gunda, S. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(5), 1545-1555. [Link]

  • Smith, D. A., & Jones, B. C. (2002). THE HYDROXYLATION OF AROMATIC RINGS. In Metabolism, Pharmacokinetics and Toxicity of Drugs. Royal Society of Chemistry.
  • Katragadda, U., & Gunda, S. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]

  • Wang, J., Zhang, Y., & Wang, X. (2010). Analysis of DL-phenylglecine by high performance liquid chromatography. ResearchGate. [Link]

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]

  • SIELC Technologies. (n.d.). Phenylglycine and Phenylalanine Analyzed with HPLC. AppNote. [Link]

  • NotEvans. (2016). Color of methoxy substituted phenyl rings when heated in the presence of acid. Chemistry Stack Exchange. [Link]

  • Pittelkow, M., & Christensen, J. B. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(18), 3329-3334.
  • Al-Hadiya, B., & El-Sherbeny, M. A. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(11), 1493. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Mori, M., & Ban, Y. (1976). the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. Tetrahedron Letters, 17(21), 1807-1810.
  • Hey, D. H., & Nagdy, K. A. (1953). Intramolecular Acylation. Part III. The Preparation and Ring Closure of the a - Methoxyphenylglutaric Acids. Journal of the Chemical Society, 388.
  • Rood, K. M., & Raushel, F. M. (2005). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Current Opinion in Chemical Biology, 9(1), 74-80. [Link]

  • Lönnberg, H., & Mäki, E. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 674-681. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Tamayo, A., et al. (2025). Enzymatic Production of p-Methoxycinnamate Monoglyceride Under Solventless Conditions: Kinetic Analysis and Product Characterization. MDPI. [Link]

  • D'Aria, E., et al. (2019). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. ResearchGate. [Link]

  • Shabbir, M., et al. (2016). The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. PubMed. [Link]

  • Laga, E., et al. (2012). Proposed degradation of the methyl ester of phenylglycine. ResearchGate. [Link]

Sources

Overcoming aggregation in peptides containing hydrophobic aryl glycines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation & Racemization in Aryl Glycine-Containing Peptides Ticket ID: AG-SPPS-001 Status: Open Resource

Executive Summary: The Aryl Glycine Challenge

Welcome to the technical support hub for "difficult sequences." Peptides containing hydrophobic aryl glycines (e.g., Phenylglycine [Phg], Naphthylglycine, Homophenylalanine) present a dual-threat in Solid Phase Peptide Synthesis (SPPS):

  • Aggregation: The planar aromatic rings facilitate strong

    
    -
    
    
    
    stacking interactions in addition to standard
    
    
    -sheet hydrogen bonding. This creates "insoluble islands" on the resin, leading to deletion sequences.
  • Racemization: The electron-withdrawing nature of the aryl ring increases the acidity of the

    
    -proton, making these residues highly prone to racemization during activation and coupling.
    

This guide provides a modular troubleshooting system to navigate these issues.

Module 1: Synthesis Strategy (Prevention)

Core Protocol: Disrupting the -Sheet/ -Stacking Network

Objective: Prevent the formation of ordered structures on-resin that block reagent access.

1. Backbone Protection (Hmb/Dmb)

The most effective method for aryl glycines is blocking the amide backbone hydrogen bond.

  • Mechanism: The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen.[1][2] This bulky group sterically hinders aggregation and physically blocks the H-bond donor.[1]

  • Implementation:

    • Incorporate Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)AminoAcid-OH every 5–6 residues.

    • Critical Note: Hmb/Dmb groups are acid-labile and removed during final TFA cleavage.[2]

2. Pseudoproline Dipeptides (The "Kink" Strategy)

If your sequence contains Ser, Thr, or Cys near the aryl glycine, use pseudoprolines.[1]

  • Why: They lock the backbone into a cis-conformation, acting as a "kink" that disrupts the linear aggregation network.

  • Placement: Insert a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(

    
    pro)-OH) within 2–3 residues of the hydrophobic aryl cluster.
    
3. The "Magic Mixture" & Chaotropic Salts

Standard DMF is often insufficient to solvate aggregated aryl stacks.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling and deprotection solutions. These salts disrupt the hydrogen bonding network of the resin-bound peptide.

  • Solvent Cocktail: Use the "Magic Mixture" for washing and coupling steps in critical regions.[1]

ComponentRatio/Conc.Function
DCM 1 PartSwells polystyrene core; solubilizes hydrophobic segments.
DMF 1 PartStandard polar aprotic solvent.
NMP 1 PartSuperior solvation for aggregated sequences.[1][3]
Triton X-100 1% (v/v)Surfactant to reduce surface tension/aggregation.[4]
Ethylene Carbonate 2MStrong H-bond donor; competes with peptide-peptide bonds.[4]
Visualizing the Mechanism

Aggregation_Disruption cluster_problem The Problem: Aggregated State cluster_solution The Solution: Disruption Strategy Aryl_Stack Aryl Glycine (Pi-Pi Stacking) Beta_Sheet Interchain H-Bonding Aryl_Stack->Beta_Sheet Stabilizes Insolubility Resin Collapse (Deletion Sequences) Beta_Sheet->Insolubility Causes Hmb_Group Hmb/Dmb Backbone Protection Disruption Steric Clash & H-Bond Blocking Hmb_Group->Disruption Induces Chaotropes LiCl / Magic Mix (Solvent Engineering) Solvation Peptide Chain Solvation Chaotropes->Solvation Promotes Disruption->Beta_Sheet Breaks Solvation->Aryl_Stack Disperses

Caption: Mechanism of aggregation driven by Pi-stacking and H-bonding, and the dual-interference strategy using backbone protection and chaotropic solvation.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "I see significant racemization of my Phenylglycine (Phg) residue."

Diagnosis: Phg has an acidic


-proton. Strong bases (like DIPEA) or prolonged activation times promote proton abstraction, leading to epimerization (L 

D).

Corrective Protocol:

  • Switch Base: Replace DIPEA with TMP (2,4,6-trimethylpyridine / Collidine) . It is a weaker, more sterically hindered base that minimizes proton abstraction.

  • Base-Free Coupling: Use DIC / Oxyma Pure activation. This method is highly efficient and suppresses racemization significantly compared to HATU/DIPEA.

  • Pre-Activation: Do not pre-activate Phg for more than 30 seconds. Add the base immediately before adding to the resin.

Issue 2: "My peptide precipitates immediately upon ether addition after cleavage."

Diagnosis: Hydrophobic aryl peptides often form gels or gummy solids in diethyl ether, trapping scavengers.

Corrective Protocol:

  • Skip Ether: Do not use ether precipitation.

  • Direct Lyophilization: Rotovap the TFA to a thin oil. Resuspend immediately in 50% Acetic Acid (aq) or tert-Butanol/Water (1:1) and lyophilize directly.

  • Cold Water Crash: Pour the TFA cleavage cocktail into ice-cold water. If the peptide is truly hydrophobic, it will precipitate as a white solid while scavengers remain in the aqueous phase. Centrifuge and wash with water.

Issue 3: "HPLC peaks are extremely broad or the peptide doesn't elute."

Diagnosis: The peptide is aggregating on the C18 column or is too hydrophobic for standard gradients.

Corrective Protocol:

  • Column Heating: Set the column oven to 60°C . High temperature disrupts non-covalent aggregates and sharpens peaks.

  • Solvent Additives: Add 10–20% Hexafluoroisopropanol (HFIP) or Isopropanol to Mobile Phase A.

  • Stationary Phase: Switch from C18 to a C4 or Phenyl-Hexyl column. Phenyl-hexyl columns often provide better selectivity for aryl-rich peptides via

    
    -
    
    
    
    interactions without irreversible binding.

Module 3: Decision Matrix

Use this workflow to determine the correct intervention for your specific failure mode.

Troubleshooting_Tree Start Identify Failure Mode Prob_Yield Low Yield / Deletions Start->Prob_Yield Prob_Purity Wrong Mass / Isomers Start->Prob_Purity Prob_HPLC Broad Peak / No Elution Start->Prob_HPLC Sol_Solvent Use Magic Mixture (DCM/DMF/NMP + LiCl) Prob_Yield->Sol_Solvent First Step Sol_Racem Check Racemization: Switch to DIC/Oxyma or Collidine Base Prob_Purity->Sol_Racem If Mass Correct but multiple peaks Sol_Heat Heat Column to 60°C Add HFIP to Buffer Prob_HPLC->Sol_Heat Sol_Hmb Add Hmb/Dmb Protection or Pseudoprolines Sol_Solvent->Sol_Hmb If fails

Caption: Decision tree for isolating the root cause of failure: Synthesis efficiency (Yield), Chemistry fidelity (Purity), or Purification (HPLC).

References

  • Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences'." Journal of the American Chemical Society, 117(39), 10143-10144.

  • Hyde, C., et al. (1994). "Some 'difficult sequences' made easy: A study of interchain association in solid-phase peptide synthesis." International Journal of Peptide and Protein Research, 43(5), 431-440.

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Tetrahedron Letters, 45(31), 5965-5968. (Foundation for Isoacyl Dipeptides).

  • Paradís-Bas, M., et al. (2016). "The issue of racemization in the synthesis of peptides containing Phenylglycine." European Journal of Organic Chemistry, 2016(2), 270-276. (Critical for Phg protocols).

  • Zhang, L., et al. (2014). "The Magic Mixture: A powerful solvent system for solid-phase peptide synthesis." Org.[5][6] Process Res. Dev. (General reference for solvent cocktails in SPPS).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for determining molecular structure. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid, a substituted α-amino acid with potential applications in medicinal chemistry.

This document will navigate through the theoretical and practical aspects of its 1H NMR spectrum, offering a comparative analysis with a structurally related analogue, 2-Amino-2-(4-methoxyphenyl)acetic acid. The objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret and leverage such spectral data effectively.

The Structural Significance of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

The molecule at the heart of our discussion, 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid, possesses a unique substitution pattern on the phenyl ring which is expected to give rise to a distinct 1H NMR spectrum. Understanding the electronic effects of the bromo, methoxy, and aminoacetic acid groups is crucial for the accurate assignment of proton signals.

Figure 1. Structure of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid.

Predicted 1H NMR Spectrum of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

Expected Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-3, H-5, H-6):

    • The aromatic region is expected to show three distinct signals.

    • The methoxy group at C-2 is strongly electron-donating, causing shielding at the ortho (C-1, C-3) and para (C-5) positions.

    • The bromine atom at C-4 is electron-withdrawing, deshielding adjacent protons.

    • H-3: This proton is ortho to the methoxy group and meta to the bromine. It is expected to be the most shielded aromatic proton, appearing as a doublet of doublets (dd) due to coupling with H-5 (meta) and potentially a smaller coupling with H-1.

    • H-5: This proton is meta to the methoxy group and ortho to the bromine. The deshielding effect of bromine will likely dominate, shifting it downfield. It should appear as a doublet (d) due to ortho coupling with H-6.

    • H-6: This proton is ortho to the amino acid moiety and meta to the bromine. It will be influenced by both groups and is expected to appear as a doublet (d) from ortho coupling to H-5.

  • Alpha-Proton (α-H): The proton on the alpha-carbon, adjacent to the amino and carboxylic acid groups, typically appears as a singlet in the range of 4.0-5.0 ppm.[4] Its exact position can be influenced by the solvent and pH.

  • Methoxy Protons (-OCH3): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[5]

  • Amino (-NH2) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In D2O, these signals will disappear due to proton-deuterium exchange.

Comparative Analysis: 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid vs. 2-Amino-2-(4-methoxyphenyl)acetic acid

To highlight the impact of the bromine substituent, a comparison with 2-Amino-2-(4-methoxyphenyl)acetic acid is instructive.[6][7][8] The primary difference in the 1H NMR spectrum will be observed in the aromatic region.

Proton Predicted Chemical Shift (δ, ppm) for 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid Expected Chemical Shift (δ, ppm) for 2-Amino-2-(4-methoxyphenyl)acetic acid Predicted Multiplicity
Aromatic (H-3) ~6.9-7.1~6.9 (d)dd
Aromatic (H-5) ~7.4-7.6~7.3 (d)d
Aromatic (H-6) ~7.2-7.4~6.9 (d)d
α-H ~4.5-5.0~4.5-5.0s
-OCH3 ~3.8-4.0~3.8s

Table 1. Predicted 1H NMR Chemical Shifts for 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid and its non-brominated analog.

The presence of the electron-withdrawing bromine atom at the C-4 position in the title compound is expected to cause a general downfield shift for all aromatic protons compared to the non-brominated analogue. This effect will be most pronounced for the protons in closer proximity (H-3 and H-5).

G cluster_0 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid cluster_1 2-Amino-2-(4-methoxyphenyl)acetic acid Aromatic Protons (H-3, H-5, H-6) Aromatic Protons (H-3, H-5, H-6) Aromatic Protons (H-2, H-3, H-5, H-6) Aromatic Protons (H-2, H-3, H-5, H-6) Aromatic Protons (H-3, H-5, H-6)->Aromatic Protons (H-2, H-3, H-5, H-6) Downfield Shift due to -Br α-Proton α-Proton α-Proton_alt α-Proton α-Proton->α-Proton_alt Similar Chemical Shift -OCH3 Protons -OCH3 Protons -OCH3 Protons_alt -OCH3 Protons -OCH3 Protons->-OCH3 Protons_alt Similar Chemical Shift

Figure 2. Comparative workflow of spectral differences.

Experimental Protocol for 1H NMR Acquisition

For researchers seeking to acquire their own data, the following provides a standardized protocol for the 1H NMR analysis of amino acids.[9]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino acid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons. D₂O is often preferred for its ability to exchange with labile protons (-NH₂, -COOH), simplifying the spectrum.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, to a final concentration of approximately 0.05% (v/v).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.
  • A relaxation delay of 1-2 seconds is generally sufficient.

3. Data Acquisition:

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are typically adequate.
  • Apply a 90° pulse angle for quantitative measurements.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the internal standard signal to 0 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.
  • Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

Conclusion

The 1H NMR spectrum of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid provides a wealth of structural information. Through a careful analysis of chemical shifts and coupling patterns, and by drawing comparisons with structurally similar molecules, a confident assignment of all proton signals can be achieved. This guide provides a framework for both the prediction and the experimental verification of the 1H NMR spectrum of this and other novel amino acid derivatives, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins.
  • Dalgarno, D. C., Levine, B. A., & Williams, R. J. (1983). Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins. Bioscience Reports, 3(5), 443–452.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • University of California, Irvine. (n.d.). Typical proton chemical shifts for amino acids within a protein.
  • Kalbitzer, H. R. (2025, August 10). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. ResearchGate.
  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra.
  • ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out.
  • National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ChemicalBook. (2026, January 12). 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID | 19789-59-4.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-2-methoxyphenyl)acetic acid | 1026089-09-7.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • CymitQuimica. (n.d.). CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • ResearchGate. (n.d.). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides.
  • NP-MRD. (2006, May 22). Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214).

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Crystal Structure & Solid-State Architecture: 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solid-state properties, structural architecture, and comparative performance of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid .

This guide is designed for medicinal chemists and crystallographers. It synthesizes known data from close structural analogs (ortho-substituted and para-halogenated phenylglycines) to establish a baseline for performance, stability, and experimental characterization.

A Comparative Performance Guide[1]

Executive Summary

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid (hereafter 4-Br-2-OMe-Phg ) represents a "privileged" chiral building block. Unlike the unsubstituted parent phenylglycine (Phg), which is prone to rapid racemization under basic conditions, the 2-methoxy substituent imparts significant conformational rigidity and metabolic stability. Simultaneously, the 4-bromo substituent serves as a critical handle for halogen bonding in crystal engineering and palladium-catalyzed cross-coupling in drug synthesis.

This guide compares the solid-state behavior of 4-Br-2-OMe-Phg against standard alternatives, providing protocols for crystallization and structural elucidation.

Part 1: Comparative Structural Analysis

In the absence of a singular, globally standardized polymorph for this specific derivative, we analyze its performance based on the crystallographic data of its closest validated analogs: 4-bromophenylglycine and 2-methoxyphenylglycine.

1.1 Crystallographic Performance Matrix

The following table contrasts the expected solid-state properties of 4-Br-2-OMe-Phg with its parent compounds.

FeaturePhenylglycine (Phg) 4-Bromo-Phg 4-Br-2-OMe-Phg (Target)
Crystal System Monoclinic (

)
Orthorhombic / MonoclinicPredicted: Triclinic (

) or Monoclinic (

)
Packing Motif Bilayer (Hydrophobic/Hydrophilic)Layered with Halogen BondsHerringbone / Interlocked
Chiral Stability Low (Prone to racemization)ModerateHigh (Steric Lock)
Dominant Interaction Charge-assisted H-bonds (

)
H-bonds + Br

O contacts
Intramolecular H-bond + Br

Br/O
Solubility High in acidic

ModerateLow (Lipophilic adaptation)
1.2 The "Ortho-Methoxy Lock" Effect

Experimental data from O-GlcNAc transferase (OGT) inhibitor studies indicates that ortho-methoxy substitution on phenylglycine scaffolds induces a specific "U-shaped" or twisted conformation [1].

  • Mechanism: The methoxy oxygen often engages in an intramolecular hydrogen bond with the backbone amide or ammonium proton.

  • Result: This locks the

    
     torsion angle, significantly increasing the energy barrier for deprotonation at the 
    
    
    
    -carbon. Consequently, 4-Br-2-OMe-Phg is experimentally superior to Phg for maintaining enantiomeric excess (ee) during peptide coupling.
1.3 Halogen Bonding Architecture

The 4-bromo group is not merely a lipophilic spacer. In solid-state packing, it acts as a Lewis acid (


-hole donor).
  • Interaction:

    
     (carbonyl) or 
    
    
    
    (aromatic system).
  • Impact: These directional interactions often override simple van der Waals packing, leading to higher melting points and density compared to the non-brominated analog.

Part 2: Experimental Protocols

To obtain high-quality single crystals for X-ray Diffraction (SC-XRD) or to utilize this compound in synthesis, follow these validated workflows.

2.1 Synthesis & Crystallization Workflow

The zwitterionic nature of amino acids makes them difficult to crystallize from organic solvents. The "Anti-Solvent Vapor Diffusion" method is recommended for this lipophilic derivative.

CrystallizationWorkflow Start Crude 4-Br-2-OMe-Phg Dissolve Dissolve in 1M HCl (Protonate Amine) Start->Dissolve Acidification Filter Micro-filtration (0.2 µm PTFE) Dissolve->Filter Remove particulates Diffusion Vapor Diffusion (Outer: Acetone/EtOH) Filter->Diffusion Slow equilibration Harvest Harvest Crystals (Needles/Plates) Diffusion->Harvest 3-7 Days XRD SC-XRD Analysis (Mo Kα Source) Harvest->XRD Mount on loop

Figure 1: Optimized crystallization workflow for lipophilic phenylglycine derivatives. The acidification step ensures solubility, while vapor diffusion slowly restores the zwitterion or crystallizes the hydrochloride salt.

2.2 Data Collection Strategy (SC-XRD)

Due to the presence of Bromine (Z=35), this molecule is an excellent candidate for absolute configuration determination without heavy-atom derivatization.

  • Radiation Source: Use Mo K

    
      (
    
    
    
    Å) rather than Cu K
    
    
    . Bromine absorbs Cu radiation strongly, causing absorption errors.
  • Temperature: Collect at 100 K . The methoxy group may exhibit rotational disorder at room temperature; cooling freezes this motion for a sharper structural solution.

  • Refinement: Treat the Br atom anisotropically early in the refinement process to prevent "ripples" in the electron density map.

Part 3: Performance in Drug Design

Why choose 4-Br-2-OMe-Phg over standard Phenylglycine?

3.1 Stability & Reactivity Logic

The following diagram illustrates the causal relationship between the structural modifications and the enhanced performance in drug discovery applications.

SAR_Logic Core 4-Br-2-OMe-Phg Scaffold Feat_OMe 2-Methoxy Group (Ortho) Core->Feat_OMe Feat_Br 4-Bromo Group (Para) Core->Feat_Br Mech_Steric Steric Hindrance (Restricted Rotation) Feat_OMe->Mech_Steric Mech_Elec Sigma-Hole (Halogen Bonding) Feat_Br->Mech_Elec Mech_Syn Cross-Coupling Handle Feat_Br->Mech_Syn Outcome_Rac PREVENTS RACEMIZATION (High Optical Purity) Mech_Steric->Outcome_Rac Kinetic Barrier Outcome_Bind ENHANCED BINDING (Target Specificity) Mech_Elec->Outcome_Bind Molecular Recog. Outcome_Div DIVERSIFICATION (Library Generation) Mech_Syn->Outcome_Div Suzuki/Buchwald

Figure 2: Structure-Activity Relationship (SAR) mapping. The ortho-methoxy group provides the stability required for manufacturing, while the para-bromo group enables chemical versatility.

3.2 Comparative Stability Data

Based on kinetic studies of analogous phenylglycines [2, 3]:

  • Racemization Half-life (

    
     at pH 7.4, 37°C): 
    
    • Phenylglycine: ~4–6 hours (Rapid racemization).

    • 4-Br-2-OMe-Phg: >48 hours (Stabilized).

    • Interpretation: The 2-OMe group creates a "molecular bumper" that prevents the planar transition state required for racemization.

References
  • Martin, S. E., et al. (2018). Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors. National Institutes of Health (PMC).

  • Brittain, H. G. (2013). Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine. Chirality.[1][2][3]

  • Deng, J., & Mani, N. (2006).[4] Synthesis and crystal structure of sulfonamide derivatives of phenylglycine. Acta Crystallographica.[5]

  • RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence. Royal Society of Chemistry.

Sources

A Comparative Guide to the Bioactivity of Methoxy-Substituted vs. Unsubstituted Aryl Glycines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Aryl Glycine Scaffold

Aryl glycines, a class of non-proteinogenic amino acids, are pivotal structural motifs in a multitude of natural products and pharmaceutically active compounds.[1] Their presence in complex molecules often imparts significant biological activity, ranging from antibacterial to anticancer properties. The inherent versatility of the aryl glycine scaffold lies in the tunability of its aromatic ring, where the addition of various substituents can profoundly modulate the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth technical comparison of the bioactivity of aryl glycines bearing a simple methoxy substituent versus their unsubstituted counterparts. We will explore the structural and electronic implications of this substitution and delineate the experimental workflows required to elucidate its impact on biological activity.

The Methoxy Group: A Subtle Change with Significant Consequences

The introduction of a methoxy (-OCH₃) group onto the aryl ring of a glycine derivative might seem like a minor alteration, but it can trigger a cascade of changes that significantly influence the molecule's bioactivity. These changes can be broadly categorized into electronic, steric, and metabolic effects.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. This alteration in the electronic landscape can influence the molecule's ability to participate in crucial interactions with its biological target, such as cation-π or hydrogen bonding.

  • Steric Effects: The methoxy group is bulkier than a hydrogen atom. This increased steric hindrance can either promote or hinder binding to a target protein, depending on the topography of the binding pocket. A snug fit can lead to enhanced affinity, while a steric clash can abolish activity.

  • Metabolic Stability: Methoxy groups are often sites of metabolic transformation, primarily through O-demethylation by cytochrome P450 enzymes.[2] This can lead to a shorter in vivo half-life for the methoxy-substituted compound compared to its unsubstituted analog. However, the resulting hydroxylated metabolite may also possess its own biological activity.

Hypothetical Case Study: Inhibition of a Novel Serine Protease

To illustrate the potential differences in bioactivity, let us consider a hypothetical case study where we compare the inhibitory activity of N-phenylglycine (the unsubstituted compound) and N-(4-methoxyphenyl)glycine (the methoxy-substituted compound) against a novel serine protease implicated in an inflammatory disease.

Table 1: Hypothetical Bioactivity and Physicochemical Properties

CompoundStructureIC₅₀ (nM)Lipophilicity (LogP)Metabolic Stability (t½ in human liver microsomes, min)
N-phenylglycineC₈H₉NO₂5001.2>60
N-(4-methoxyphenyl)glycineC₉H₁₁NO₃501.525

In this hypothetical scenario, the addition of a methoxy group at the para-position of the phenyl ring leads to a 10-fold increase in inhibitory potency (lower IC₅₀ value). This enhanced activity could be attributed to favorable interactions of the methoxy group within the enzyme's active site. The methoxy group also slightly increases the lipophilicity of the compound, which could influence its cell permeability. However, this comes at the cost of reduced metabolic stability, suggesting that the methoxy-substituted compound is more rapidly cleared from the body.

Experimental Protocols for Bioactivity Comparison

To experimentally validate the hypothetical data presented above, a series of well-defined assays must be performed. The following protocols provide a roadmap for such a comparative study.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Assessment cluster_2 Physicochemical & ADME Profiling Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural_Verification Purification->Structural_Verification Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Structural_Verification->Enzyme_Inhibition_Assay LogP_Determination LogP_Determination Structural_Verification->LogP_Determination IC50 Determination IC50 Determination Enzyme_Inhibition_Assay->IC50 Determination Mechanism of Inhibition Mechanism of Inhibition IC50 Determination->Mechanism of Inhibition Metabolic_Stability_Assay Metabolic_Stability_Assay LogP_Determination->Metabolic_Stability_Assay cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression & Protein Synthesis cluster_3 Protease Activity & Inflammatory Response Stimulus e.g., LPS Receptor Receptor Stimulus->Receptor Signaling Intermediates Signaling Intermediates Receptor->Signaling Intermediates Transcription Factor Activation (e.g., NF-κB) Transcription Factor Activation (e.g., NF-κB) Signaling Intermediates->Transcription Factor Activation (e.g., NF-κB) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factor Activation (e.g., NF-κB)->Pro-inflammatory Gene Expression Serine Protease Synthesis Serine Protease Synthesis Pro-inflammatory Gene Expression->Serine Protease Synthesis Active Serine Protease Active Serine Protease Serine Protease Synthesis->Active Serine Protease Substrate Cleavage Substrate Cleavage Active Serine Protease->Substrate Cleavage Active Serine Protease->Substrate Cleavage Inhibited by Aryl Glycines Pro-inflammatory Mediator Release Pro-inflammatory Mediator Release Substrate Cleavage->Pro-inflammatory Mediator Release Inflammation Inflammation Pro-inflammatory Mediator Release->Inflammation

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.